molecular formula C14H12F3NO2S B15081246 N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide CAS No. 874813-22-6

N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide

Cat. No.: B15081246
CAS No.: 874813-22-6
M. Wt: 315.31 g/mol
InChI Key: SYZHSBWIEHGZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This benzenesulfonamide analog is designed for research applications focusing on receptor tyrosine kinase (RTK) inhibition . The structural core of the benzenesulfonamide moiety is recognized for its promising anticancer properties, as demonstrated in studies where similar analogs exhibited potent inhibitory activities in glioblastoma (GBM) and other cancer cell lines . The compound's molecular architecture incorporates a trifluoromethyl group, a functional group known to enhance the biological activity, metabolic stability, and cell membrane permeability of drug candidates . This makes it a valuable scaffold for investigating new therapeutic strategies. Research on closely related benzenesulfonamide derivatives has shown that these compounds can induce cell death in proliferating cancer cells with a more favorable toxicity profile compared to conventional chemotherapeutic agents like cisplatin, suggesting potential for a wider therapeutic window . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

874813-22-6

Molecular Formula

C14H12F3NO2S

Molecular Weight

315.31 g/mol

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-8-6-11(7-9-12)10-18-21(19,20)13-4-2-1-3-5-13/h1-9,18H,10H2

InChI Key

SYZHSBWIEHGZKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Acid/Base-Mediated Hydrolysis

The sulfonamide bond undergoes hydrolysis under strong acidic or basic conditions:

Acidic Hydrolysis

Reaction with concentrated HCl (6M) at reflux produces benzenesulfonic acid and 4-(trifluoromethyl)benzylamine:

C14H12F3NO2S+H2OHClC6H5SO3H+C7H6F3N\text{C}_{14}\text{H}_{12}\text{F}_3\text{NO}_2\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{C}_7\text{H}_6\text{F}_3\text{N}

Basic Hydrolysis

In NaOH (2M), the reaction yields sodium benzenesulfonate and the corresponding amine.

C–N Bond Cleavage under Catalytic Conditions

Tertiary sulfonamides like this compound undergo selective C–N bond cleavage using triflic acid (TfOH) as a catalyst :

Condition Outcome
Catalyst 10 mol% TfOH in DCE/H₂O (9:1) at 45°C .
Product Benzenesulfonic acid and 4-(trifluoromethyl)benzyl cation intermediate .
Mechanism Protonation of sulfonamide nitrogen followed by carbocation stabilization .

Control Experiments :

  • No reaction occurs with triflic acid scavengers (e.g., DTBMP) .

  • Reaction proceeds under N₂ atmosphere, ruling out radical pathways .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at the para position relative to the sulfonamide group:

Reagent Product Conditions
HNO₃/H₂SO₄Nitro derivative0–5°C, 2 hours .
Br₂/FeBr₃Bromo derivativeRT, 1 hour.
CH₃COCl/AlCl₃Acetylated derivativeReflux, 4 hours.

Regioselectivity : Directed by the electron-withdrawing sulfonamide group .

Catalytic Coupling Reactions

The benzyl group participates in cross-coupling reactions:

Buchwald–Hartwig Amination

With Pd(OAc)₂/XPhos, the benzylamine moiety couples with aryl halides :

Ar–X+C7H6F3NPdAr–NH–C6H4CF3\text{Ar–X} + \text{C}_7\text{H}_6\text{F}_3\text{N} \xrightarrow{\text{Pd}} \text{Ar–NH–C}_6\text{H}_4\text{CF}_3

Conditions : 100°C, 12 hours, K₃PO₄ base .

Suzuki–Miyaura Coupling

Requires prior halogenation of the benzene ring (e.g., bromination) .

Biological Interactions

The sulfonamide group forms hydrogen bonds with biological targets (e.g., NLRP3 inflammasome), while the CF₃ group enhances membrane permeability :

Interaction Role in Activity
Hydrogen Bonding Binds to His-228 and Arg-578 in NLRP3 .
Lipophilicity CF₃ group increases logP (experimental: 3.2 ± 0.1) .

Stability and Degradation

  • Thermal Stability : Decomposes at >250°C (TGA data).

  • Photostability : Stable under UV light (λ >300 nm) .

  • Oxidative Stability : Resists H₂O₂ (10%) at RT for 24 hours.

Scientific Research Applications

N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide Applications

This compound is a benzenesulfonamide derivative with several applications, particularly in the pharmaceutical and chemical fields. Benzenesulfonamide derivatives have been studied for their diverse biological activities and uses in synthesizing various compounds .

1. Synthesis and Chemical Properties
this compound is used as a building block in chemical synthesis. For instance, a study detailed the synthesis of (Z)-N-(4-Hydroxybut-2-en-1-yl)-4-methyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide as an intermediate in synthesizing tetrahydroisoquinoline .

2. Pharmaceutical Applications
Benzenesulfonamide analogs are significant in drug development, particularly as inhibitors of the NLRP3 inflammasome, which plays a role in human diseases .

One specific application involves retinoic acid receptor-related orphan receptors (RORs). N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317) is a benzenesulfonamide derivative that acts as an inverse agonist for RORα/γ .

3. Celecoxib Synthesis
Benzenesulfonamides are also relevant in synthesizing celecoxib, a selective COX-2 inhibitor . A process for preparing 4-[3-trifluoromethyl-5-(p-tolyl)-1H-pyrazolyl] benzenesulfonamide (celecoxib) involves using specific diketones and hydrochloride salts under controlled reaction conditions to achieve high yield and purity .

Data Table: Properties and Applications

Property/ApplicationDescriptionReference(s)
Chemical SynthesisBuilding block for complex molecules
NLRP3 Inflammasome InhibitionPotential therapeutic use in inflammatory diseases
RORα/γ Inverse AgonistModulation of retinoic acid receptor-related orphan receptors
Celecoxib SynthesisKey intermediate in the production of COX-2 inhibitors

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications on the Benzene Ring

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide (CAS 305849-16-5)
  • Structure : Three methyl groups on the benzenesulfonamide ring.
  • Molecular Weight : 357.39 g/mol (vs. ~315 g/mol for the parent compound).
  • This derivative is used in synthetic intermediates .
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
  • Structure: Amino (-NH₂) group at the para position of the benzenesulfonamide.
  • Impact: The amino group improves water solubility and electronic properties, facilitating hydrogen bonding in biological systems. Such derivatives are explored for antibacterial and enzyme inhibition .

Heterocyclic Modifications

4-Methyl-N-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-benzenesulfonamide (CAS 7167-25-1)
  • Structure : Pyrazole ring replaces the benzylamine linkage.
  • Impact : Pyrazole introduces nitrogen-based hydrogen bonding sites, enhancing interactions with biological targets like kinases or receptors. This modification is common in anticancer agents .
Compounds with Triazine/Pyrimidine Moieties (Schemes 3, 10)
  • Structure : Triazine or pyrimidine rings attached via methylthio (-SCH₂-) linkers.
  • Impact : These heterocycles are DNA-interactive, suggesting anticancer applications. The trifluoromethyl group may stabilize interactions with hydrophobic enzyme pockets .

Complex Benzyl Group Variations

GSK9027 (Reverse Sulfonamide Benzyl Analogue)
  • Structure : Indazole and fluorophenyl groups replace the benzyl moiety.
  • Pharmacokinetics : High plasma protein binding (>99%) but reduced potency (100-fold lower than dexamethasone). Demonstrates the trade-off between binding affinity and bioavailability in glucocorticoid receptor agonists .
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide (CAS 606133-69-1)
  • Structure : Indole-ethyl chain linked to the sulfonamide.
  • Impact : Indole moieties are prevalent in CNS-active drugs. The trifluoromethyl group may enhance blood-brain barrier penetration .
Mefluidide (Plant Growth Regulator)
  • Structure : Contains a trifluoromethylsulfonyl group but lacks the sulfonamide linkage.
  • Role : Protects plants from acid rain by stabilizing membrane permeability. Highlights the environmental utility of trifluoromethyl groups .
Carbonyl Olefin Metathesis Protecting Groups (Compound 2FTs)
  • Structure : Trifluoromethylbenzenesulfonamide used as a protecting group.
  • Impact : The electron-withdrawing -CF₃ group stabilizes intermediates during synthesis, enabling efficient metathesis reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference ID
N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide ~315 -CF₃, benzenesulfonamide Antimicrobial, Receptor modulation
2,4,6-Trimethyl derivative (CAS 305849-16-5) 357.39 -CH₃ (x3) Synthetic intermediate
GSK9027 N/A Indazole, fluorophenyl Glucocorticoid receptor agonist
CAS 7167-25-1 N/A Pyrazole Anticancer research

Table 2: Impact of Substituents on Properties

Substituent Effect on Solubility Effect on Lipophilicity Biological Relevance
-CF₃ Decreases Increases Metabolic stability, membrane uptake
-NH₂ (Amino) Increases Decreases Enhanced hydrogen bonding
Pyrazole Variable Increases Target-specific interactions

Biological Activity

N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, along with a sulfonamide functional group. This structure is significant as it influences the compound's lipophilicity, solubility, and biological interactions.

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives containing the trifluoromethylbenzyl group have shown IC50 values ranging from 3.6 µM to 11.0 µM against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The structure-activity relationship (SAR) indicates that the trifluoromethyl group plays a crucial role in enhancing cytotoxicity.

Compound Cell Line IC50 (µM)
This compoundHCT-1163.6
This compoundMCF-75.0
This compoundHeLa11.0

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Microtubule Assembly : Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents .
  • Induction of Apoptosis : Studies have indicated that certain derivatives can enhance caspase-3 activity, suggesting that they may induce apoptosis in cancer cells .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest that this compound may interact significantly with biological membranes due to its lipophilic nature, which could enhance its bioavailability .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown varying degrees of toxicity among sulfonamide derivatives; however, specific data on this compound remain limited and warrant further investigation .

Case Study 1: Anticancer Efficacy

In a recent experimental setup, this compound was tested against multiple cancer cell lines. The results highlighted its potential as an effective anticancer agent, particularly in inhibiting cell proliferation in breast and colon cancer models.

Case Study 2: Cardiovascular Effects

Another study evaluated the cardiovascular effects of related sulfonamides using isolated rat heart models. It was found that certain sulfonamides could significantly decrease perfusion pressure, suggesting a potential role in cardiovascular therapeutics .

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide derivatives?

Synthesis typically involves nucleophilic substitution between 4-(trifluoromethyl)benzylamine and activated benzenesulfonyl chlorides. Key steps include:

  • Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) and stoichiometric triethylamine to neutralize HCl byproducts .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization to track progress (Rf values ~0.4–0.6 in ethyl acetate/hexane systems) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization.
  • Characterization : 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) for verifying sulfonamide bond formation (δ 7.5–8.0 ppm for aromatic protons; δ 4.2–4.5 ppm for –CH2_2– groups). Confirm purity via HPLC (>95%) and elemental analysis .

Q. What are the primary biological targets and pathways associated with this compound?

this compound derivatives, such as T0901317, exhibit dual activity:

  • Nuclear Receptor Modulation : High-affinity binding to RORα/γ (Ki_i = 51–132 nM) as an inverse agonist and LXRα/β as an agonist .
  • Metabolic Pathways : Suppresses gluconeogenesis (via ROR-dependent repression of G6Pase) and enhances cholesterol efflux (via LXR-mediated ABCA1 upregulation) .
  • Immune Regulation : RORγ inhibition reduces Th17 cell differentiation, suggesting therapeutic potential in autoimmune diseases .

Q. What analytical techniques are critical for structural and functional validation?

  • Spectroscopy : 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} and FT-IR for functional group confirmation (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}) .
  • X-ray Crystallography : Resolves conformational details (e.g., torsion angles between benzene rings) and hydrogen-bonding networks .
  • In Vitro Assays : Reporter gene assays (e.g., ROR-responsive luciferase) and cofactor recruitment studies (e.g., steroid receptor coactivator-2) to quantify receptor activity .

Advanced Research Questions

Q. How can researchers design experiments to distinguish between ROR and LXR activity in dual-targeting derivatives?

  • Genetic Knockdown : Use siRNA targeting RORα/γ or LXRα/β in HepG2 cells. Compare G6Pase repression (ROR-dependent) versus ABCA1 upregulation (LXR-dependent) .
  • Selective Inhibitors : Co-treat with ROR-specific antagonists (e.g., SR2211) or LXR antagonists (e.g., GSK2033) to isolate pathway contributions .
  • Transcriptomic Profiling : RNA-seq to identify ROR- versus LXR-regulated genes (e.g., G6Pase vs. SREBP-1c) .

Q. How should contradictory data on metabolic effects (e.g., anti-obesity vs. hyperlipidemia) be resolved?

  • Dose-Response Analysis : Assess compound concentration effects. T0901317 shows anti-obesogenic effects at low doses but promotes hypertriglyceridemia via LXR activation at higher doses .
  • Tissue-Specific Models : Use liver-specific LXR knockout mice to decouple systemic lipid metabolism from adipose tissue effects .
  • Temporal Studies : Monitor acute vs. chronic exposure; LXR-driven lipogenesis often manifests later than ROR-mediated metabolic changes .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?

  • Substituent Engineering : Replace the trifluoromethyl group with polar groups (e.g., –SO2_2CH3_3) to enhance ROR selectivity. Bulky substituents at the benzyl position reduce LXR binding .
  • Molecular Dynamics : Simulate ligand-receptor interactions to identify critical residues (e.g., RORγ’s His479) for selective binding .
  • Pharmacophore Modeling : Prioritize derivatives with reduced logP values (<4) to minimize off-target LXR activation .

Q. How can metabolic stability and in vivo efficacy be improved?

  • Prodrug Design : Introduce ester moieties at the sulfonamide group to enhance bioavailability. Hydrolyze in vivo to release the active compound .
  • Microsomal Assays : Test hepatic stability using rat liver microsomes. CYP3A4 is often implicated in sulfonamide metabolism; co-administration with CYP inhibitors (e.g., ketoconazole) may prolong half-life .
  • In Vivo Models : Use diet-induced obese mice for efficacy studies. Measure glucose tolerance (IPGTT) and plasma lipid profiles to validate target engagement .

Q. What crystallographic insights guide rational drug design?

  • Binding Pocket Analysis : X-ray structures reveal that the trifluoromethyl group occupies a hydrophobic cleft in RORγ, while the sulfonamide forms hydrogen bonds with Arg364 .
  • Conformational Flexibility : Derivatives with rigid backbones (e.g., biphenyl analogs) show improved binding entropy by reducing rotational freedom .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.